HDAC Inhibition: (Z)-dibenzo[b,f]azocin-6(5H)-one Derivatives Outperform Vorinostat
Derivatives of (Z)-dibenzo[b,f]azocin-6(5H)-one exhibit superior HDAC inhibition compared to the reference drug Vorinostat. Compound 7k, which incorporates this scaffold as a 'cap', showed an IC50 of 0.183 µM against HDACs, a value significantly lower than Vorinostat's IC50 of 0.250 µM [1].
| Evidence Dimension | HDAC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Compound 7k: IC50 = 0.183 µM [1] |
| Comparator Or Baseline | Vorinostat: IC50 = 0.250 µM [1] |
| Quantified Difference | ~1.37-fold more potent [1] |
| Conditions | In vitro HDAC enzyme inhibition assay [1] |
Why This Matters
This ~1.37-fold increase in potency validates the dibenzoazocine scaffold's utility in designing more effective HDAC inhibitors for cancer research.
- [1] Bieszczad, B.; et al. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Pharmaceuticals 2021, 14, 851. View Source
